molecular formula C11H13F3N2O2 B13640617 Tert-butyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate

Tert-butyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate

Cat. No.: B13640617
M. Wt: 262.23 g/mol
InChI Key: XYBMLNAHQMBLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a tert-butyl ester group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by reduction to introduce the amino group. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves esterification to introduce the tert-butyl ester group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The amino group in the compound can undergo oxidation to form nitro or nitroso derivatives.

    Reduction: The nitro group, if present, can be reduced back to the amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals. As such, it is used in the development of drugs targeting various diseases, including cancer and infectious diseases.

Industry: In the materials science industry, this compound is used in the synthesis of polymers and other materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate is largely dependent on its functional groups. The trifluoromethyl group can influence the compound’s interaction with biological targets by enhancing its binding affinity and selectivity. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The ester group can be hydrolyzed in biological systems, releasing the active pyridine derivative.

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 6-((5-(trifluoromethyl)pyridin-2-yl)amino)-2-azaspiro[3.3]heptane-2-carboxylate

Comparison: Compared to similar compounds, tert-butyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate is unique due to the specific positioning of its functional groups on the pyridine ring. This positioning can influence its reactivity and interaction with biological targets, making it a valuable compound in various applications. The presence of the trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug development.

Properties

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

tert-butyl 5-amino-2-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)7-4-6(15)5-16-8(7)11(12,13)14/h4-5H,15H2,1-3H3

InChI Key

XYBMLNAHQMBLNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)N)C(F)(F)F

Origin of Product

United States

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